molecular formula C17H19NO B13313951 6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole

6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13313951
M. Wt: 253.34 g/mol
InChI Key: QDTQKRLLBZMHIW-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The benzyloxy group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-2,3-dihydro-1H-indole and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base like potassium carbonate (K2CO3).

    Procedure: The mixture is heated under reflux for several hours, allowing the benzyloxy group to attach to the indole ring. The reaction mixture is then cooled, and the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Reduced derivatives of the indole

    Substitution: Functionalized indole derivatives

Scientific Research Applications

6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 6-(Benzyloxy)-2,3-dihydro-1H-indole
  • 3,3-Dimethyl-2,3-dihydro-1H-indole

Uniqueness

6-(Benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole stands out due to its unique combination of the benzyloxy group and the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with molecular targets, which can be leveraged in drug development and other scientific research.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3,3-dimethyl-6-phenylmethoxy-1,2-dihydroindole

InChI

InChI=1S/C17H19NO/c1-17(2)12-18-16-10-14(8-9-15(16)17)19-11-13-6-4-3-5-7-13/h3-10,18H,11-12H2,1-2H3

InChI Key

QDTQKRLLBZMHIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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